molecular formula C8H9O3P B155425 2-Phenylvinylphosphonic acid CAS No. 1707-08-0

2-Phenylvinylphosphonic acid

Cat. No.: B155425
CAS No.: 1707-08-0
M. Wt: 184.13 g/mol
InChI Key: PGKQTZHDCHKDQK-VOTSOKGWSA-N
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Description

2-Phenylvinylphosphonic acid, also known as styrylphosphonic acid, is an organophosphorus compound with the chemical formula C8H9O3P. It is characterized by the presence of a vinyl group attached to a phenyl ring and a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylvinylphosphonic acid typically involves the reaction of styrene with phosphorus trichloride and water. The process can be summarized as follows:

    Reaction of Styrene with Phosphorus Trichloride: Styrene is reacted with phosphorus trichloride in the presence of a catalyst to form an intermediate compound.

    Hydrolysis: The intermediate compound is then hydrolyzed with water to yield this compound.

The reaction conditions generally involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-Phenylvinylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Phenylvinylphosphonic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylvinylphosphonic acid is unique due to the presence of both a phenyl and a vinyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized polymers and as a versatile reagent in organic synthesis .

Properties

IUPAC Name

[(E)-2-phenylethenyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKQTZHDCHKDQK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192139
Record name Styrene, monophosphono derivative
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Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707-08-0, 38890-40-3
Record name 2-Phenylvinylphosphonic acid
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Record name Styrene, monophosphono derivative
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Record name NSC114546
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Record name Styrene, monophosphono derivative
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Record name Styrene, monophosphono derivative
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Record name 2-phenylvinylphosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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